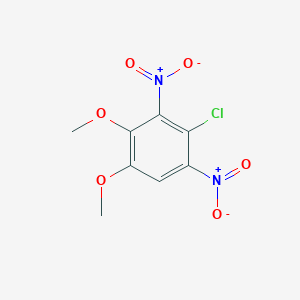

2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene

Description

Contextual Significance of Halogenated, Alkoxylated, and Nitrated Aromatic Compounds

Halogenated, alkoxylated, and nitrated aromatic compounds are integral to numerous fields of chemical science. Halogen substituents, particularly chlorine, are known to influence the reactivity of the aromatic ring through their inductive electron-withdrawing and resonance electron-donating effects. They are often key components in pharmaceuticals, agrochemicals, and polymers. iloencyclopaedia.orgnih.gov

Alkoxy groups, such as the methoxy (B1213986) group (-OCH₃), are strong electron-donating groups through resonance, which can activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of reactions. Their presence is common in natural products and is often exploited in the synthesis of complex organic molecules.

The nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance. Its presence deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. wikipedia.org Nitroaromatic compounds are well-known for their applications as explosives, intermediates in the synthesis of dyes and pharmaceuticals, and as probes for studying reaction mechanisms. goldschmidt.info The combination of these distinct functional groups on a single benzene (B151609) ring creates a molecule with a unique and often complex reactivity profile.

Overview of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene as a Research Target

2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene is a prime example of a highly substituted nitroaromatic system. Its structure, featuring a chlorine atom, two methoxy groups, and two nitro groups, suggests a rich and complex chemistry. While specific, in-depth research focusing solely on this compound is limited in publicly available literature, its structural motifs are present in many well-studied molecules.

The strategic placement of these functional groups makes 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene an interesting subject for theoretical and synthetic exploration. The interplay between the electron-withdrawing nitro and chloro groups and the electron-donating methoxy groups is expected to significantly impact the molecule's electronic structure and reactivity.

Table 1: Physicochemical Properties of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene | C₈H₇ClN₂O₆ | 278.61 |

| 2-Chloro-1,3-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 |

| 5-Chloro-2-methoxy-1,3-dinitrobenzene | C₇H₅ClN₂O₅ | 232.58 |

The synthesis of such a polysubstituted benzene ring would likely involve a multi-step process, potentially starting from a dimethoxybenzene derivative followed by controlled nitration and chlorination steps. The regiochemistry of these reactions would be crucial and dictated by the directing effects of the existing substituents. For instance, the nitration of a dimethoxybenzene precursor would be directed by the activating methoxy groups. nih.govmdpi.com Subsequent halogenation would then be influenced by the combined directing effects of both the methoxy and newly introduced nitro groups.

The reactivity of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene is anticipated to be dominated by nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups ortho and para to the chlorine atom would render the chloro substituent highly susceptible to displacement by a wide range of nucleophiles. wikipedia.org This type of reactivity is a hallmark of dinitrochlorobenzene derivatives and is a valuable tool in synthetic organic chemistry for the introduction of various functional groups. wikipedia.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,2-dimethoxy-3,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O6/c1-16-5-3-4(10(12)13)6(9)7(11(14)15)8(5)17-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSVPLDIPDXYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4,5 Dimethoxy 1,3 Dinitrobenzene

Electronic Effects of Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene is profoundly influenced by the electronic properties of its five substituents. The interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro and chloro groups creates a highly activated system for nucleophilic aromatic substitution (SNAr).

Activating and Directing Influence of Methoxy Groups

Methoxy groups (–OCH₃) are generally classified as strong activating groups in the context of electrophilic aromatic substitution. This is due to their ability to donate electron density to the aromatic ring via a powerful resonance effect (+R), which involves the lone pairs on the oxygen atom. This resonance effect significantly outweighs their electron-withdrawing inductive effect (-I) caused by the high electronegativity of the oxygen atom.

Deactivating and Directing Effects of Nitro Groups

The nitro group (–NO₂) is a potent electron-withdrawing group, exerting both a strong inductive (-I) and a powerful resonance (-R) effect. These effects drastically reduce the electron density of the benzene ring. libretexts.org While this makes the ring highly deactivated towards electrophilic attack, it conversely makes the ring highly electrophilic and thus strongly activated for nucleophilic aromatic substitution. libretexts.org

In 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene, the two nitro groups at positions 1 and 3 are critical for the molecule's reactivity in SNAr reactions. Their powerful electron-withdrawing nature polarizes the ring system, making the carbon atom attached to the chlorine atom (C-2) significantly electron-deficient and susceptible to attack by a nucleophile. Crucially, the nitro group at the ortho position (C-1) and the one at the para position (C-3 is meta, but the collective effect is what matters) are able to stabilize the negative charge of the intermediate formed during the SNAr mechanism through resonance. libretexts.org This stabilization of the anionic intermediate, known as a Meisenheimer complex, is a key requirement for a facile SNAr reaction. libretexts.org

Role of Chlorine as a Leaving Group and Deactivating Group

The chlorine atom in this molecule serves a dual role. Firstly, like the nitro groups, it is an electron-withdrawing group due to its high electronegativity, exerting a deactivating inductive effect (-I) on the ring towards electrophilic substitution. Secondly, and more importantly in this context, it functions as the leaving group in the nucleophilic aromatic substitution reaction.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized carbanion intermediate, not the subsequent cleavage of the carbon-halogen bond. researchgate.net Consequently, the leaving group ability in SNAr does not follow the same trend as in SN2 reactions (I > Br > Cl > F). Instead, the trend is often inverted (F > Cl ≈ Br > I). This is because the high electronegativity of the halogen helps to withdraw electron density from the ring, lowering the activation energy for the nucleophilic attack. Therefore, chlorine is an effective leaving group in this activated system.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The combination of a good leaving group (Cl) and strong activating groups (two –NO₂) makes 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a well-established addition-elimination mechanism. The process begins with the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. In the subsequent, typically faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product.

Mechanistic Studies of Halogen Displacement by Various Nucleophiles

Research has explored a variety of nucleophiles, including amines, alkoxides, and thiolates. The nucleophilicity of the attacking species is a primary determinant of the reaction rate. For instance, studies with various amines show a strong correlation between the basicity and steric hindrance of the amine and the observed rate constant. umich.eduresearchgate.netarkat-usa.org

The table below presents representative kinetic data for the SNAr reaction of the model compound 1-Chloro-2,4-dinitrobenzene with different nucleophiles, illustrating the principles of halogen displacement.

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Piperidine | n-Hexane | Not Specified | Value not specified, but reaction is base-catalyzed | arkat-usa.org |

| n-Butylamine | n-Hexane | Not Specified | Value not specified, but slower than piperidine | umich.eduarkat-usa.org |

| Aniline | Toluene | Not Specified | Complex kinetics, slower than aliphatic amines | conicet.gov.ar |

| Hydrazine | Methanol (B129727) | 25 | 0.0138 | researchgate.netsemanticscholar.org |

| Glutathione (thiolate) | Aqueous Solution | Not Specified | Reaction proceeds readily, C-S bond formation is rate-determining | acs.org |

Influence of Solvent and Temperature on SNAr Kinetics

The kinetics of SNAr reactions are profoundly influenced by the reaction medium. The solvent can affect the stability of the reactants, the transition state, and the intermediate, thereby altering the reaction rate. Generally, polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are effective for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving the nucleophile's reactivity. researchgate.netsemanticscholar.org

Temperature also has a significant impact on the reaction rate, as described by the Arrhenius equation. Kinetic studies at different temperatures allow for the determination of activation parameters such as activation energy (Ea) and enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing deeper insight into the reaction mechanism.

The following table demonstrates the effect of solvent and temperature on the rate of reaction between the model compound 1-Chloro-2,4-dinitrobenzene and the nucleophile hydrazine.

| Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Methanol | 25 | 0.0138 | researchgate.netsemanticscholar.org |

| Methanol | 35 | 0.0305 | researchgate.netsemanticscholar.org |

| Methanol | 45 | 0.0620 | researchgate.netsemanticscholar.org |

| Acetonitrile | 25 | 0.0270 | researchgate.netsemanticscholar.org |

| Acetonitrile | 35 | 0.0530 | researchgate.netsemanticscholar.org |

| Acetonitrile | 45 | 0.0960 | researchgate.netsemanticscholar.org |

| Dimethyl Sulfoxide (B87167) (DMSO) | 25 | 0.540 | researchgate.netsemanticscholar.org |

| Dimethyl Sulfoxide (DMSO) | 35 | 0.960 | researchgate.netsemanticscholar.org |

| Dimethyl Sulfoxide (DMSO) | 45 | 1.640 | researchgate.netsemanticscholar.org |

The data clearly shows that the reaction is fastest in the polar aprotic solvent DMSO and slowest in the protic solvent methanol, highlighting the significant role of the solvent in mediating the reaction. The rate consistently increases with temperature across all solvents, as expected. researchgate.netsemanticscholar.org

Investigations into Meisenheimer Complex Formation and Stability

The electron-deficient nature of the aromatic ring in 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene, a consequence of the strong electron-withdrawing effects of two nitro groups and a chlorine atom, makes it a prime substrate for nucleophilic aromatic substitution (SNAr). A key feature of the SNAr mechanism is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com These complexes are formed when a nucleophile attacks an electron-poor aromatic ring. wikipedia.org

For 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene, nucleophilic attack can theoretically occur at several positions, most notably the carbon atoms bearing the chlorine (C-2) or a nitro group (C-1 or C-3), or at the unsubstituted C-6 position. The attack results in a negatively charged intermediate where the charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups. wikipedia.org The presence of two nitro groups provides significant stabilization for this anionic σ-complex. nih.gov

The stability of the formed Meisenheimer complex is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. For instance, strong nucleophiles and polar aprotic solvents typically facilitate the formation and enhance the stability of these intermediates. While stable Meisenheimer salts can sometimes be isolated, they are more commonly transient species in a reaction pathway. wikipedia.org The reaction of the related compound 1,2-dichloro-4,5-dinitrobenzene (B1583372) with hydroxide (B78521) ions has been shown to form observable monohydroxy and dihydroxy Meisenheimer complexes, indicating the propensity of such dinitro systems to form these adducts. researchgate.net The ultimate reaction product depends on which group is expelled from the complex; in the case of attack at C-2, the chloride ion is an excellent leaving group, favoring the completion of the SNAr reaction.

| Factor | Influence on Meisenheimer Complex Stability |

|---|---|

| Nucleophile | Stronger nucleophiles (e.g., alkoxides, amines) generally form more stable complexes. Oxygen and sulfur nucleophiles are common. nih.gov |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are effective at solvating the cation without solvating the anionic complex, thus promoting stability. nih.gov |

| Electron-Withdrawing Groups | The number and strength of electron-withdrawing groups (like -NO₂) are critical. Two or more nitro groups provide substantial resonance stabilization for the negative charge. nih.gov |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the aromatic ring. The feasibility and outcome of such reactions are dictated by the electronic properties of the substituents already present on the ring. msu.edu

The benzene ring of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene is substituted with a combination of activating and deactivating groups.

Nitro Groups (-NO₂): These are powerful deactivating groups due to their strong electron-withdrawing inductive and resonance effects. They direct incoming electrophiles to the meta position. libretexts.org

Methoxy Groups (-OCH₃): These are strong activating groups because their lone pair of electrons can be donated to the ring by resonance. They are ortho, para-directors. libretexts.org

Chlorine Atom (-Cl): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org

| Substituent | Position | Effect on Reactivity & Directing Influence |

|---|---|---|

| -NO₂ | C-1 | Strongly deactivating; directs meta (to C-3, C-5). |

| -Cl | C-2 | Deactivating; directs ortho, para (to C-1, C-3, C-5). |

| -NO₂ | C-3 | Strongly deactivating; directs meta (to C-1, C-5). |

| -OCH₃ | C-4 | Strongly activating; directs ortho, para (to C-3, C-5). |

| -OCH₃ | C-5 | Strongly activating; directs ortho, para (to C-4, C-6). |

| Net Effect | - | Overall strong deactivation. High positional selectivity for C-6. |

The primary challenge to performing EAS reactions on 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene is the profoundly deactivated nature of the aromatic ring. The cumulative electron-withdrawing effect of the two nitro groups and the chlorine atom far outweighs the activating effect of the two methoxy groups. Consequently, the molecule is highly resistant to attack by most electrophiles. msu.edu

Overcoming this deactivation would necessitate extremely harsh reaction conditions, such as the use of potent electrophiles, strong acid catalysts, and high temperatures. Such conditions pose significant limitations:

Risk of Decomposition: The molecule may not be stable under severe conditions, leading to degradation rather than substitution.

Side Reactions: Forcing conditions can promote unwanted side reactions, such as oxidation of the methoxy groups or displacement of the nitro groups.

Low Yields: Even if the reaction proceeds, the yields are likely to be very low due to the high activation energy barrier.

For these reasons, the further functionalization of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene via electrophilic aromatic substitution is exceptionally challenging and generally impractical.

Reduction Chemistry of the Nitro Groups

The nitro groups are readily reducible functionalities, and their conversion to amino groups is a fundamental transformation in aromatic chemistry. The reduction can be controlled to achieve either partial or complete conversion of the nitro groups.

It is often possible to selectively reduce one nitro group in a polynitroaromatic compound, yielding a nitro-amino derivative. The Zinin reduction, which typically employs sulfide (B99878), hydrosulfide (B80085), or polysulfide salts (e.g., Na₂S, NaHS, (NH₄)₂S), is a classic method for achieving this selectivity. wikipedia.orgstackexchange.com This method is particularly useful because it can be selective in the presence of other reducible groups like aryl halides. wikipedia.org

In the case of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene, the two nitro groups at C-1 and C-3 are in chemically distinct environments. Selectivity would depend on steric and electronic factors. Often, the least sterically hindered nitro group is reduced preferentially. stackexchange.com Additionally, a nitro group positioned ortho to a hydroxyl or alkoxy group may be preferentially reduced. stackexchange.com In this molecule, both nitro groups are ortho to a chlorine and a methoxy group, making a prediction of the major mono-reduced isomer difficult without specific experimental data. Other reagents, such as certain metal hydrides or catalytic transfer hydrogenation systems under controlled conditions, can also achieve selective mono-reduction. scispace.com

The complete reduction of both nitro groups to yield the corresponding diamino compound, 2-Chloro-4,5-dimethoxy-1,3-diaminobenzene, requires more powerful reducing conditions. Common and effective methods for this transformation include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a highly efficient method for reducing aromatic nitro groups. scispace.com

Metal-Acid Systems: The use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl) is a well-established procedure for the complete reduction of nitroarenes. scispace.com

These methods are generally not selective and will reduce all nitro groups present on the ring. It is important to note that under some catalytic hydrogenation conditions, particularly with palladium catalysts, reductive dehalogenation (loss of the chlorine atom) can occur as a competing side reaction.

| Transformation | Objective | Typical Reagents |

|---|---|---|

| Selective Reduction | -NO₂ → -NH₂ (one group) | Sodium sulfide (Na₂S), Sodium hydrosulfide (NaHS), Ammonium (B1175870) polysulfide ((NH₄)₂Sₓ) (Zinin Reduction). wikipedia.orgstackexchange.com |

| Complete Reduction | -NO₂ → -NH₂ (all groups) | H₂ with Pd, Pt, or Ni catalyst; Sn/HCl; Fe/HCl. scispace.com |

Transformations Involving the Methoxy Moieties

The chemical behavior of the methoxy groups in 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene is influenced by the electron-withdrawing nature of the two nitro groups and the chloro substituent on the benzene ring. While specific studies on the transformations of the methoxy moieties of this exact compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar dinitroanisole derivatives. The primary transformations involving the methoxy groups in such activated aromatic systems are nucleophilic aromatic substitution (SNAr) reactions, where the methoxy group can act as a leaving group, and ether cleavage under specific conditions.

The presence of strong electron-withdrawing groups, such as the nitro groups at positions 1 and 3, significantly activates the aromatic ring towards nucleophilic attack. This activation extends to the positions bearing the methoxy groups. Consequently, these methoxy groups can be displaced by strong nucleophiles.

For instance, in related dinitroanisoles, the methoxy group can be substituted by various nucleophiles. Studies on 2,4-dinitroanisole (B92663) have shown that the methoxy group can be displaced by amines. This suggests that 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene could potentially undergo similar reactions with potent nucleophiles, leading to the substitution of one or both methoxy groups. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized intermediate, which is characteristic of nucleophilic aromatic substitution on electron-deficient aromatic rings.

Furthermore, hydrolysis of the methoxy groups to form the corresponding dihydroxy derivative is a plausible transformation under certain conditions. A process for the preparation of 2-chloro-4,6-dinitro-1,3-benzenediol from 4,6-dinitro-1,2,3-trichlorobenzene through hydrolysis in an alkaline aqueous solution has been reported. google.com This indicates that substituents on a dinitro-activated benzene ring can be displaced by hydroxide ions. By analogy, it is conceivable that the methoxy groups of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene could be hydrolyzed to yield 2-chloro-1,3-dinitro-4,5-dihydroxybenzene, particularly in the presence of a strong base and elevated temperatures.

The following table summarizes potential transformations involving the methoxy moieties based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., amines, alkoxides) | Substituted product where one or both methoxy groups are replaced | Reactivity is inferred from the behavior of other dinitroanisole derivatives. |

| Hydrolysis | Alkaline aqueous solution (e.g., NaOH or KOH), heat | 2-Chloro-1,3-dinitro-4,5-dihydroxybenzene | Based on the analogous hydrolysis of a related trichlorodinitrobenzene. google.com |

It is important to note that the reactivity of the chloro-substituent would be competitive in these nucleophilic substitution reactions. The relative ease of displacement of the chloro versus the methoxy groups would depend on the specific nucleophile and reaction conditions employed.

Derivatization and Functionalization Pathways of 2 Chloro 4,5 Dimethoxy 1,3 Dinitrobenzene

Synthesis of Structurally Modified Analogs

The structural framework of 2-chloro-4,5-dimethoxy-1,3-dinitrobenzene can be readily modified to generate a library of analogs. The primary pathways for such modifications include nucleophilic aromatic substitution at the chlorinated carbon and the reduction of the nitro groups.

The chlorine atom is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two electron-withdrawing nitro groups in the ortho and para positions. This activation facilitates the displacement of the chloride by a wide array of nucleophiles under relatively mild conditions. For instance, reactions with amines (primary and secondary), alkoxides, and thiolates can be employed to introduce new functional groups at this position, yielding a diverse set of substituted dinitrobenzene derivatives.

Another significant route for creating analogs is through the reduction of the nitro groups. Selective reduction of one nitro group can be achieved using specific reagents like sodium sulfide (B99878) or by carefully controlling reaction conditions with catalytic hydrogenation. stackexchange.comoup.com This transformation yields nitroaniline derivatives, which are valuable intermediates. Furthermore, the complete reduction of both nitro groups leads to the formation of a diamino-dimethoxybenzene derivative, a key precursor for various other functionalizations. researchgate.net

| Reactant/Reagent | Reaction Type | Product Class | Potential Functional Groups Introduced |

|---|---|---|---|

| Primary/Secondary Amines | Nucleophilic Aromatic Substitution | N-Substituted-4,5-dimethoxy-1,3-dinitroanilines | Alkylamino, Arylamino |

| Alkoxides (e.g., Sodium Methoxide) | Nucleophilic Aromatic Substitution | 2-Alkoxy-4,5-dimethoxy-1,3-dinitrobenzene | Alkoxy |

| Thiolates (e.g., Sodium Thiophenoxide) | Nucleophilic Aromatic Substitution | 2-Thioether-4,5-dimethoxy-1,3-dinitrobenzene | Alkylthio, Arylthio |

| Sodium Sulfide (Selective) | Nitro Group Reduction | 2-Chloro-4,5-dimethoxy-3-nitroaniline | Amino |

| Catalytic Hydrogenation (e.g., H2/Pd) | Nitro Group Reduction | 3-Chloro-4,5-dimethoxybenzene-1,2-diamine | Diamino |

Incorporation into Heterocyclic Systems

A significant application of derivatized 2-chloro-4,5-dimethoxy-1,3-dinitrobenzene is its use as a scaffold for the synthesis of heterocyclic compounds. These structures are of great interest due to their prevalence in biologically active molecules and functional materials.

A primary pathway to heterocyclic systems involves the initial reduction of both nitro groups to form 3-chloro-4,5-dimethoxybenzene-1,2-diamine. This ortho-phenylenediamine derivative is a classic precursor for the synthesis of benzimidazoles. Condensation of this diamine with various aldehydes, carboxylic acids, or their derivatives under acidic or oxidative conditions leads to the formation of the benzimidazole (B57391) ring system. medchemexpress.commdpi.com The specific substituent at the 2-position of the resulting benzimidazole is determined by the carbonyl-containing reactant used in the cyclization.

Furthermore, the dinitroaromatic nature of the parent compound and its derivatives can be exploited to construct other heterocyclic systems like phenazines. For instance, condensation reactions between ortho-diamines and ortho-quinones or their equivalents can yield the phenazine (B1670421) core. While direct conversion might be complex, derivatives of 2-chloro-4,5-dimethoxy-1,3-dinitrobenzene can be tailored to participate in such cyclization reactions, expanding the range of accessible heterocyclic structures. researchgate.net

| Precursor | Reaction Partner | Resulting Heterocycle | Key Reaction Type |

|---|---|---|---|

| 3-Chloro-4,5-dimethoxybenzene-1,2-diamine | Aldehydes | 2-Substituted Benzimidazoles | Condensation/Cyclization |

| 3-Chloro-4,5-dimethoxybenzene-1,2-diamine | Carboxylic Acids | 2-Substituted Benzimidazoles | Condensation/Cyclization |

| Derivatives of 2-chloro-4,5-dimethoxy-1,3-dinitrobenzene | ortho-aminophenols/diamines | Phenazine-like structures | Condensation/Cyclization |

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Methodologies)

The chloro-substituent in 2-chloro-4,5-dimethoxy-1,3-dinitrobenzene, being on an aromatic ring, is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The electron-deficient nature of the aromatic ring, due to the two nitro groups, generally enhances the reactivity of the aryl chloride in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position, leading to the synthesis of biaryl and styrenyl derivatives. researchgate.netnih.gov

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base. mdpi.comdiva-portal.orgorganic-chemistry.orglibretexts.org This reaction would yield substituted alkenes, where the aryl moiety from the starting material is appended to the double bond. The regioselectivity of the addition would be influenced by the steric and electronic properties of the alkene.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netnih.gov The Sonogashira coupling would introduce an alkynyl group, a versatile functional handle for further transformations, onto the aromatic ring.

| Cross-Coupling Reaction | Coupling Partner | Product Type | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Biaryl/Styrene Derivative | Aryl-Aryl / Aryl-Vinyl |

| Heck | Alkene | Substituted Alkene | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Aryl Alkynes | Aryl-Alkynyl |

Selective Chemical Transformations of the Chlorine and Methoxy (B1213986) Groups

The different functional groups on the 2-chloro-4,5-dimethoxy-1,3-dinitrobenzene ring exhibit distinct reactivities, allowing for selective transformations under appropriate conditions.

The chlorine atom is the most reactive site for nucleophilic attack. As discussed in section 4.1, its displacement via SNAr reactions is a facile process due to the strong electron-withdrawing effect of the nitro groups. researchgate.netsemanticscholar.org This high reactivity allows for the selective functionalization at this position while leaving the methoxy groups intact under most nucleophilic conditions.

The methoxy groups, being aryl ethers, are generally stable and less reactive than the chloro group. Cleavage of aryl methyl ethers typically requires harsh conditions, such as strong acids (e.g., HBr or BBr₃) or potent nucleophiles. In the context of 2-chloro-4,5-dimethoxy-1,3-dinitrobenzene, the electron-withdrawing nitro groups can influence the reactivity of the methoxy groups, potentially making them more susceptible to nucleophilic displacement under forcing conditions. nih.gov However, achieving selective transformation of the methoxy groups in the presence of the highly activated chloro group would be challenging and would likely require carefully chosen reagents and reaction conditions to avoid competing reactions at the C-Cl bond. It is more common for the chloro group to be substituted first, and then subsequent transformations of the methoxy groups could be explored on the resulting derivative.

Advanced Analytical Techniques for Elucidation of 2 Chloro 4,5 Dimethoxy 1,3 Dinitrobenzene

Spectroscopic Characterization for Structural Assignment

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a detailed structural map can be constructed.

For 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene, the substitution pattern on the benzene (B151609) ring dictates the expected NMR signals. The molecule possesses a single proton on the aromatic ring, which is anticipated to appear as a singlet in the ¹H NMR spectrum due to the absence of adjacent protons. The chemical shift of this proton would be significantly downfield, influenced by the strong electron-withdrawing effects of the two nitro groups and the chlorine atom. The two methoxy (B1213986) groups (-OCH₃) are chemically distinct and are expected to produce two separate singlets.

In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons, as their chemical environments are all unique. Two additional signals will correspond to the carbons of the two meth-oxy groups. The chemical shifts of the aromatic carbons are influenced by the attached substituents; carbons bonded to the electron-withdrawing nitro and chloro groups will be shifted downfield, while those bonded to the electron-donating methoxy groups will be shifted comparatively upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0-8.5 | Singlet | Aromatic C-H |

| ¹H | ~4.0-4.2 | Singlet | Methoxy (-OCH₃) |

| ¹H | ~3.9-4.1 | Singlet | Methoxy (-OCH₃) |

| ¹³C | ~150-160 | Singlet | C-OCH₃ |

| ¹³C | ~145-155 | Singlet | C-NO₂ |

| ¹³C | ~130-140 | Singlet | C-Cl |

| ¹³C | ~110-120 | Singlet | C-H |

Note: Predicted values are based on the analysis of similar substituted nitrobenzene (B124822) compounds.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene is expected to show strong absorption bands characteristic of its constituent groups. The nitro groups (NO₂) will exhibit strong, distinct symmetric and asymmetric stretching vibrations. The aromatic ring will have characteristic C=C stretching peaks, and the C-H bond of the ring will show a stretching vibration at higher wavenumbers. The methoxy groups will be identifiable by their C-O stretching and CH₃ bending vibrations. The C-Cl stretch typically appears in the fingerprint region of the spectrum.

Table 2: Characteristic Vibrational Frequencies for 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric NO₂ Stretch | 1520-1560 | Nitro (NO₂) |

| Symmetric NO₂ Stretch | 1340-1370 | Nitro (NO₂) |

| Aromatic C=C Stretch | 1450-1600 | Benzene Ring |

| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |

| C-O Stretch (Aryl Ether) | 1200-1275 | Methoxy (-OCH₃) |

| C-H Bend (Methyl) | 1350-1450 | Methoxy (-OCH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The highly conjugated system of the dinitro-substituted benzene ring in 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene is expected to absorb light in the ultraviolet region. The presence of nitro groups, which are powerful chromophores, and methoxy groups, which act as auxochromes, will influence the wavelength of maximum absorbance (λ_max). The spectrum would likely display intense absorptions corresponding to π → π* transitions within the aromatic system, with possible lower-intensity n → π* transitions associated with the nitro groups. For similar compounds like 1,3-dinitrobenzene, maximum absorption is observed around 242 nm. nist.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene (C₈H₇ClN₂O₆), the calculated molecular weight is approximately 262.59 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks at m/z 262 and 264.

Common fragmentation pathways would likely involve the loss of nitro groups (NO₂, 46 Da), methoxy groups (·OCH₃, 31 Da), or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy substituents.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. It also elucidates how molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking.

Table 3: Hypothetical Crystallographic Data Parameters

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c or P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | 2 or 4 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of nitroaromatic compounds. A reversed-phase HPLC method would be suitable for 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene. This would typically involve a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. energetic-materials.org.cn Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 240-254 nm. energetic-materials.org.cn The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for accurate purity assessment.

Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities. The compound would be analyzed on a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5. epa.gov An electron capture detector (ECD) would be highly sensitive to this electronegative, halogenated, and nitrated compound. epa.gov Alternatively, a mass spectrometer (GC-MS) can be used as the detector to provide both separation and mass-based identification of the compound and any co-eluting impurities. nih.gov

Computational and Theoretical Chemistry Studies of 2 Chloro 4,5 Dimethoxy 1,3 Dinitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene. These methods provide a detailed picture of the molecule's electronic landscape and its most stable three-dimensional arrangement.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. nih.govchemrxiv.org By focusing on the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. nih.govresearchgate.net For dimethoxybenzene derivatives, DFT calculations, often employing functionals like B3LYP and PBE, are crucial for determining binding affinities, molecular electrostatic potential (MEP), and analyzing frontier molecular orbitals (FMOs). nih.gov

The choice of functional and basis set significantly influences the accuracy of predictions for properties such as HOMO and LUMO energy levels. nih.gov The B3LYP functional, for instance, is commonly used for these types of calculations. nih.govepstem.net Geometry optimization using DFT allows for the determination of the most stable conformation of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene, providing crucial data on bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's reactivity and interactions. nih.govscirp.org

Table 1: Representative Theoretical Data from DFT Calculations

| Property | Calculated Value |

| Total Energy | Varies with basis set |

| Dipole Moment | Varies with basis set |

| HOMO Energy | Typically negative (eV) |

| LUMO Energy | Typically negative or small positive (eV) |

| HOMO-LUMO Gap | Positive value (eV) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. irjweb.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For large molecules, where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to localize the reactive regions. nih.gov

Analysis of the HOMO and LUMO of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene can identify the most probable sites for nucleophilic and electrophilic attack. researchgate.net The distribution of these orbitals reveals which atoms are most involved in electron donation and acceptance during a chemical reaction. wuxiapptec.com

Table 2: Frontier Molecular Orbital Data and Reactivity Descriptors

| Parameter | Description | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater nucleophilicity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electrophilicity |

| Energy Gap (ΔE) | ELUMO - EHOMO | Smaller gap indicates higher reactivity |

Mechanistic Insights from Computational Reaction Pathway Modeling

Computational modeling of reaction pathways provides a detailed, step-by-step understanding of how chemical reactions occur. This includes identifying intermediate structures, transition states, and the energy changes that occur throughout the reaction.

Transition State Characterization and Activation Energy Determination

A key aspect of reaction pathway modeling is the characterization of the transition state, which is the highest energy point along the reaction coordinate. Identifying the geometry of the transition state and calculating its energy allows for the determination of the activation energy of the reaction. The activation energy is the minimum energy required for a reaction to occur and is a crucial factor in determining the reaction rate.

For reactions involving substituted dinitrobenzene compounds, computational methods can be used to model the formation of intermediates, such as Meisenheimer complexes, and locate the transition states leading to their formation and subsequent reaction to products. researchgate.net In some cases, what might be considered an intermediate can actually be a transition state. researchgate.net

Solvation Effects on Reaction Kinetics and Thermodynamics

The solvent in which a reaction takes place can have a profound effect on its kinetics and thermodynamics. Computational models can account for these solvation effects, providing a more accurate picture of the reaction in a real-world setting.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Computational and theoretical chemistry provide powerful tools for understanding the electronic structure and reactivity of molecules. One such tool, Molecular Electrostatic Potential (MEP) mapping, offers a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. This analysis is crucial for predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack.

The MEP is calculated by determining the electrostatic potential at a set of points on the electron density surface of a molecule. This potential is the result of the interaction between a positive point charge and the molecule's own charge distribution, arising from its protons and electrons. The resulting map is typically color-coded, with red indicating regions of most negative electrostatic potential (electron-rich) and blue indicating areas of most positive electrostatic potential (electron-poor). Intermediate potentials are represented by other colors in the spectrum, such as orange, yellow, and green.

For 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene, the MEP map is significantly influenced by its various substituents. The two nitro (-NO₂) groups are potent electron-withdrawing groups, which dramatically decrease the electron density on the benzene (B151609) ring. Conversely, the two methoxy (B1213986) (-OCH₃) groups and the chlorine (-Cl) atom are electron-donating through resonance, although chlorine is inductively withdrawing.

The interplay of these electronic effects dictates the charge distribution across the molecule. The regions around the oxygen atoms of the nitro groups are expected to be the most electron-rich areas, depicted as intense red on an MEP map. These sites are the most likely to interact with electrophiles.

The expected charge distribution and reactivity sites based on theoretical MEP analysis are summarized in the table below.

| Molecular Region | Substituent Effects | Predicted MEP Color | Predicted Reactivity |

| Oxygen atoms of Nitro Groups | High electronegativity | Deep Red | Prone to electrophilic attack |

| Aromatic Ring | Strong electron withdrawal from two -NO₂ groups, partial donation from -OCH₃ and -Cl | Blue / Green-Blue | Susceptible to nucleophilic attack |

| Carbon bonded to Chlorine | Inductive withdrawal by Cl, ring activation by -NO₂ groups | Positive (Blue) | Primary site for nucleophilic substitution |

| Methoxy Group Regions | Electron-donating resonance effect | Yellow / Green | Moderate electron density |

This qualitative analysis, grounded in the fundamental principles of electronic effects and supported by computational studies on analogous dinitrobenzene derivatives, provides a clear framework for understanding the chemical reactivity of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene. walisongo.ac.id

Role in Advanced Organic Synthesis Research and Methodological Development

Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene, featuring multiple reactive sites, positions it as a crucial intermediate in the synthesis of elaborate organic molecules. Dimethoxybenzene derivatives are recognized for their versatility and importance in various applications, including pharmaceuticals and materials science. researchgate.net Specifically, dinitro-dimethoxybenzene compounds are precursors for a range of complex structures. For instance, 1,4-Dimethoxy-2,3-dintrobenzene is a known precursor for potent bioreductive anti-cancer agents. researchgate.net

The reactivity of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene is dictated by its functional groups:

Nucleophilic Aromatic Substitution (SNAr): The two strongly electron-withdrawing nitro groups significantly activate the benzene (B151609) ring towards nucleophilic attack. This activation facilitates the displacement of the chloro group by a wide variety of nucleophiles. This is a common and powerful strategy for introducing new functional groups or building larger molecular assemblies. For example, similar activated halo-nitroaromatic compounds are used to synthesize derivatives by reacting them with amines, alcohols, or thiols. researchgate.net

Reduction of Nitro Groups: The two nitro groups can be selectively or fully reduced to amino groups. These resulting anilines are highly versatile intermediates, enabling the formation of amides, sulfonamides, and diazonium salts, which can then be converted into a vast array of other functional groups. youtube.com This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Modification of Methoxy (B1213986) Groups: While less common, the methoxy groups can potentially be cleaved to form phenols, opening another avenue for functionalization.

Through a sequence of these reactions, chemists can strategically leverage 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene as a building block to construct complex target molecules with desired chemical and biological properties. libretexts.org For example, related dimethoxybenzene derivatives are used as intermediates in the synthesis of ammonium (B1175870) quinone derivatives. nih.gov

Application as a Core Scaffold for Chemical Libraries

In modern drug discovery and materials science, the generation of chemical libraries—large collections of structurally related compounds—is a cornerstone for identifying new lead compounds. Polysubstituted benzenes are frequently employed as core scaffolds for these libraries due to their rigid and well-defined three-dimensional structure, which allows for the systematic variation of substituents. semanticscholar.org

2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene is an excellent candidate for a core scaffold for several reasons:

Multiple Points of Diversity: The compound offers at least three distinct points for chemical modification: the chloro position and the two nitro groups.

Orthogonal Reactivity: The different functional groups can often be reacted selectively under different conditions. For instance, the chloro group can be substituted via SNAr without affecting the nitro groups. Subsequently, the nitro groups can be reduced and further derivatized. This allows for a combinatorial approach to library synthesis, where different building blocks can be introduced at each reactive site, rapidly generating a large number of unique molecules.

Defined Spatial Arrangement: The substituents are fixed in their positions on the aromatic ring, providing a rigid framework. This is crucial for structure-activity relationship (SAR) studies, where the precise spatial orientation of different functional groups is correlated with biological activity or material properties.

By systematically reacting the core scaffold of 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene with various reagents, researchers can create a library of analogs, each with a unique combination of substituents. This library can then be screened for desired properties, such as therapeutic activity or specific material characteristics.

Contribution to Understanding Substituent Effects in Aromatic Chemistry

The reactivity and regioselectivity of reactions involving substituted benzene rings are governed by the electronic properties of the substituents. lumenlearning.comlibretexts.org 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene serves as an excellent case study for understanding the cumulative effects of multiple, electronically distinct substituents on an aromatic ring.

The individual effects of the substituents are as follows:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Effect (Electrophilic) |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |

| -Cl (Chloro) | Electron-Withdrawing | Electron-Donating | Deactivating | Ortho, Para |

| -OCH₃ (Methoxy) | Electron-Withdrawing | Strongly Electron-Donating | Activating | Ortho, Para |

The presence of five substituents with competing and reinforcing effects makes this molecule a complex and informative substrate for studying reaction mechanisms:

Electrophilic Aromatic Substitution (EAS): The ring is extremely deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of the two nitro groups and the inductive effect of the chloro and methoxy groups. The activating resonance effect of the methoxy groups is largely overcome. Predicting the outcome of any potential EAS reaction is challenging and depends on the precise reaction conditions, as the directing effects of the substituents are in conflict. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivation towards electrophiles, the ring is highly activated for nucleophilic aromatic substitution at the carbon bearing the chlorine atom. The two nitro groups, one ortho and one meta to the chlorine, strongly stabilize the negative charge in the Meisenheimer complex intermediate, thereby accelerating the reaction. The methoxy groups, being electron-donating, would have a slight deactivating effect on this reaction compared to an unsubstituted ring, but their influence is minor compared to the powerful activation provided by the nitro groups.

Studying the reaction kinetics and product distributions for reactions involving 2-Chloro-4,5-dimethoxy-1,3-dinitrobenzene provides valuable data for refining theoretical models of aromatic reactivity and substituent effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-4,5-dimethoxy-1,3-dinitrobenzene, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential nitration and chlorination of a dimethoxybenzene precursor. For nitration, mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) minimizes side reactions. Chlorination can be achieved using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using TLC or HPLC to ensure intermediate stability .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chlorine and nitro group positions).

- IR : Identify nitro (∼1520 cm⁻¹) and methoxy (∼1250 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.

- X-ray Crystallography : Resolves crystal packing and steric effects of substituents. Cross-reference with PubChem or similar databases for spectral validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (fume hoods, closed systems) and personal protective equipment (PPE):

- Respiratory : NIOSH-approved vapor respirators if aerosolization occurs.

- Gloves : Nitrile or neoprene gloves resistant to nitro compounds.

- Storage : Inert atmosphere (argon) at 4°C to prevent decomposition. Emergency measures include neutralization with sodium bicarbonate for spills .

Advanced Research Questions

Q. How can conflicting data on reaction yields in nitration/chlorination steps be resolved?

- Methodological Answer : Discrepancies often arise from competing electrophilic substitution pathways. Systematic optimization includes:

- Temperature Gradients : Test nitration at 0°C vs. 25°C to assess kinetic vs. thermodynamic control.

- Solvent Polarity : Compare yields in polar aprotic (DCM) vs. nonpolar solvents (toluene).

- Catalysts : Evaluate Lewis acids (FeCl₃) for regioselective chlorination. Statistical tools (ANOVA) can identify significant variables .

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- Electrostatic Potential Maps : Highlight electron-deficient aromatic rings (due to nitro groups) as NAS sites.

- Activation Energy Barriers : Compare substitution at C-1 (chlorine) vs. C-3 (nitro) positions. Validate predictions with kinetic experiments (e.g., reaction with amines) .

Q. How does the compound interact with environmental surfaces, and what are its degradation pathways?

- Methodological Answer : Surface adsorption studies using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) reveal:

- Hydrolysis : Nitro groups hydrolyze in humid conditions, forming nitrophenols.

- Photodegradation : UV exposure cleaves methoxy groups, detected via GC-MS.

- Oxidative Pathways : Ozone or hydroxyl radicals accelerate degradation; monitor via FTIR or HPLC .

Q. What strategies address contradictory toxicity data in ecotoxicological studies?

- Methodological Answer : Variability may stem from test organism sensitivity or metabolite interference. Mitigate via:

- Standardized Assays : Use OECD guidelines for Daphnia magna or algal growth inhibition.

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., demethylated derivatives).

- Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.